molecular formula C82H86Cl2N8O29 B12774053 Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

Cat. No.: B12774053
M. Wt: 1718.5 g/mol
InChI Key: UTUMMENGNWNHJZ-DVJUIXTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parvodicin B1 is a glycopeptide antibiotic produced by the strain Actinomadura parvosata. It is known for its inhibitory effects on various Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus furfur, Staphylococcus hemolyticus, and Enterococcus faecalis. The compound acts by inhibiting the synthesis of bacterial cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions: Parvodicin B1 is primarily produced through fermentation processes involving the strain Actinomadura parvosata. The fermentation broth is clarified using rotary drum filtration, and the compound is isolated and purified through various chemical techniques . The specific synthetic routes and reaction conditions for Parvodicin B1 are not extensively documented in the literature.

Industrial Production Methods: Industrial production of Parvodicin B1 involves large-scale fermentation of Actinomadura parvosata. The fermentation broth is processed to isolate and purify the compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Parvodicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Parvodicin B1 include oxidizing agents, reducing agents, and various solvents . The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions involving Parvodicin B1 include modified glycopeptide structures with enhanced antibacterial activity .

Scientific Research Applications

Parvodicin B1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the synthesis and modification of glycopeptide antibiotics. In biology, it serves as a model compound for understanding the mechanisms of bacterial inhibition. In medicine, Parvodicin B1 is explored for its potential therapeutic applications against Gram-positive bacterial infections . In the industry, it is used in the development of new antibiotics and antibacterial agents .

Mechanism of Action

Parvodicin B1 exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to the D-alanine-D-alanine residues in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This mechanism is similar to other glycopeptide antibiotics, making Parvodicin B1 a valuable compound in the fight against bacterial infections .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Parvodicin B1 include other glycopeptide antibiotics such as vancomycin, ristocetin, and teicoplanin. These compounds share a common mechanism of action and are used to treat Gram-positive bacterial infections.

Uniqueness: Parvodicin B1 is unique due to its specific structural features, including the O-acetyl functionality present in some of its components . This structural feature is not found in other glycopeptide antibiotics, making Parvodicin B1 distinct in its class .

Properties

Molecular Formula

C82H86Cl2N8O29

Molecular Weight

1718.5 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(9-methyldecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C82H86Cl2N8O29/c1-32(2)9-7-5-4-6-8-10-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-25-37-26-53(71)117-49-20-15-36(23-44(49)83)65(99)63-78(110)91-62(79(111)112)42-27-38(94)28-51(118-82-70(104)68(102)66(100)54(31-93)119-82)56(42)41-22-34(13-18-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-29-40(30-48(97)57(43)84)116-50-24-35(14-19-47(50)96)58(85-3)74(106)86-45(73(105)90-61)21-33-11-16-39(115-52)17-12-33/h11-20,22-30,32,45,54,58-70,72,81-82,85,93-97,99-104H,4-10,21,31H2,1-3H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1

InChI Key

UTUMMENGNWNHJZ-DVJUIXTISA-N

Isomeric SMILES

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Canonical SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Origin of Product

United States

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